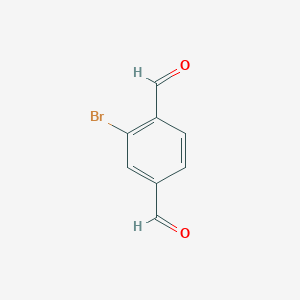
2-Bromoterephthalaldehyde
Descripción general
Descripción
2-Bromoterephthalaldehyde is a chemical compound with the molecular formula C8H5BrO2 . It is used in various fields including laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-Bromoterephthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-Bromoterephthalaldehyde and its derivatives are frequently used in chemical synthesis due to their unique reactivity and functionalization capabilities. For instance, Ajdačić et al. (2016) developed a method for the decarbonylative dibromination of 2-thiophenecarboxaldehyde derivatives under mild conditions, indicating the utility of brominated aldehydes in synthesizing complex organic structures such as 2,5-diaryl-3-bromothiophenes and 2,3,5-triarylthiophenes (Ajdačić et al., 2016). Similarly, Lebedev et al. (2005) explored the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes, demonstrating its application in the preparation of a wide range of indazoles, a class of compounds with significant biological activity (Lebedev et al., 2005).
Environmental and Safety Studies
The study of brominated aldehydes extends beyond synthesis to environmental and safety applications. Evans and Dellinger (2005) investigated the high-temperature oxidative thermal degradation of 2-bromophenol, a related compound, revealing insights into the formation of hazardous byproducts like dibenzo-p-dioxin under certain conditions. This research has implications for the safe handling and disposal of brominated compounds (Evans & Dellinger, 2005).
Material Science and Engineering
In material science, the properties of 2-bromoterephthalaldehyde derivatives have been explored for various applications. Burke et al. (2003) studied the crystal structures of hydrogen-bonded adducts containing o-bromoterephthalate, which highlights the potential of these compounds in developing new materials with specific structural properties (Burke et al., 2003).
Biomedical Research
In the realm of biomedical research, the derivatives of 2-bromoterephthalaldehyde are being studied for potential therapeutic applications. Rinnu Sara Saji et al. (2021) conducted a comprehensive study on 2-bromo-6-methoxynaphthalene, a structurally related compound, focusing on its potential as an anti-cancer drug. This includes experimental and theoretical spectroscopic analysis, molecular docking studies, and exploring its interaction with biological targets (Rinnu Sara Saji et al., 2021).
Mecanismo De Acción
Target of Action
It is known that aldehydes can react with various biological molecules, including proteins and nucleic acids, potentially altering their function .
Mode of Action
Aldehydes, in general, can form covalent bonds with biological molecules, potentially altering their structure and function
Biochemical Pathways
Given the reactivity of aldehydes, it is plausible that multiple pathways could be affected, depending on the specific targets of the compound .
Pharmacokinetics
The compound’s physicochemical properties, such as its predicted boiling point and density , may influence its bioavailability
Result of Action
As an aldehyde, it could potentially form covalent bonds with biological molecules, altering their structure and function . The specific effects would likely depend on the compound’s targets and the biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromoterephthalaldehyde. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and its interactions with targets
Propiedades
IUPAC Name |
2-bromoterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJOTVKIMMVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294309 | |
| Record name | 2-bromoterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoterephthalaldehyde | |
CAS RN |
90001-43-7 | |
| Record name | NSC95788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromoterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



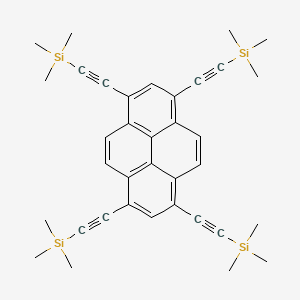
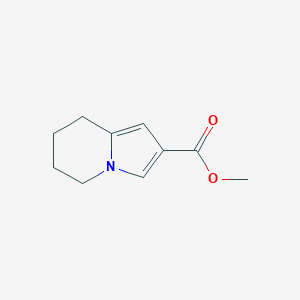

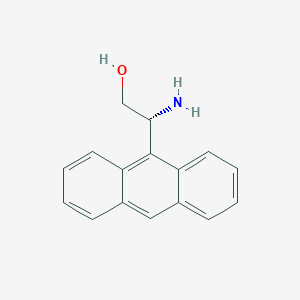

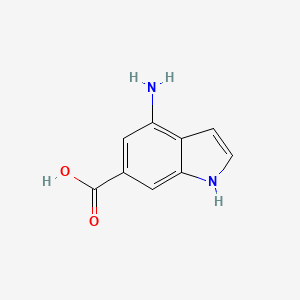
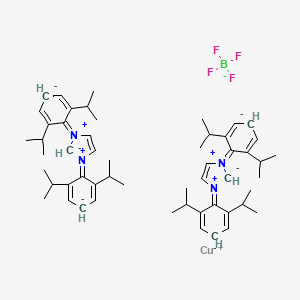
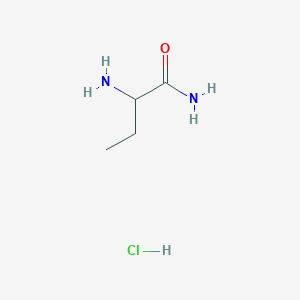

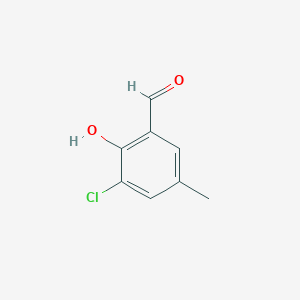
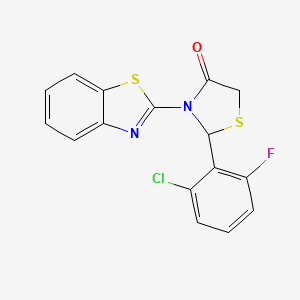
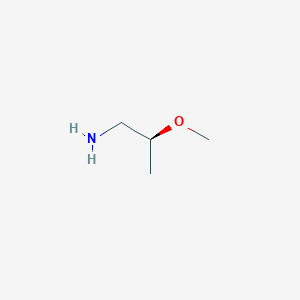
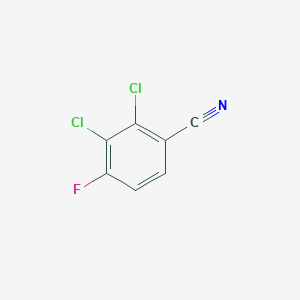
![(11bS)-1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3179044.png)